molecular formula C22H26N2O6 B13436178 3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]

3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]

Cat. No.: B13436178
M. Wt: 414.5 g/mol
InChI Key: WYWWXLQPABOECM-QZTJIDSGSA-N
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Description

Historical Evolution of Chiral Bis(iminomethylene) Compounds in Academic Research

Chiral bis(iminomethylene) compounds trace their origins to the seminal work of Hugo Schiff, who first characterized imine linkages in 1864. These compounds, formed via condensation of primary amines and carbonyl groups, gained prominence as ligands due to their modular synthesis and tunable electronic properties. The integration of chiral centers, such as those derived from 1,2-diaminocyclohexane, emerged in the late 20th century as a strategy to enable stereoselective catalysis. For instance, the synthesis of (1R,2R)-cyclohexanediylbis(iminomethylene) derivatives marked a paradigm shift in asymmetric epoxidation and olefin functionalization, as demonstrated by Gualandi et al.. Early studies focused on salicylaldehyde-based ligands, but advancements in diamine diversification—exemplified by the use of binaphthyl and cyclohexyl motifs—expanded their utility in enantioselective transformations.

Academic Significance of Stereochemical Configuration in Cyclohexanediylbis Derivatives

The (1R,2R)-stereochemical configuration in cyclohexanediylbis derivatives governs their spatial orientation, directly influencing metal-ligand coordination and catalytic outcomes. X-ray crystallographic analyses of analogous copper(II) complexes revealed that the trans-1,2-cyclohexanediyl framework enforces a rigid, C2-symmetric geometry, which is critical for inducing enantioselectivity in prochiral substrates. For example, manganese complexes derived from similar ligands achieved enantiomeric excesses exceeding 90% in sulfoxidation reactions, underscoring the interplay between chirality and reactivity. The 4-hydroxybenzoic acid moieties in the title compound further enhance metal-binding affinity through phenolic oxygen donors, a feature exploited in catalytic cycles requiring precise substrate orientation.

Systematic Nomenclature and Structural Taxonomy in Modern Chemical Literature

The IUPAC name 3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid] (CAS: 1415603-69-8) delineates its structure with precision. Key components include:

  • Bis(iminomethylene) : Two imine (–C=N–) groups bridging the cyclohexane diyl core.
  • (1R,2R)-Cyclohexanediyl : A trans-configured cyclohexane ring with stereogenic centers at C1 and C2.
  • 4-Hydroxybenzoic Acid : Aromatic rings substituted with hydroxyl (–OH) and carboxylic acid (–COOH) groups at the para position.

This nomenclature aligns with conventions for Schiff base metal complexes, where ligand denticity and donor atom identity are prioritized. Structural taxonomy further classifies it as a tetradentate N2O2 ligand, capable of forming stable chelates with transition metals like copper and manganese.

Contemporary Research Paradigms and Knowledge Gaps

Current research emphasizes the compound’s potential in asymmetric catalysis and materials science. For instance, nickel-catalyzed carbonylative couplings—reliant on Schiff base intermediates—have enabled efficient synthesis of β,γ-unsaturated ketones. However, gaps persist in understanding the ligand’s stability under oxidative conditions and its scalability for industrial processes. Additionally, while its benzoic acid substituents offer sites for further functionalization, studies exploring post-synthetic modifications remain limited. Emerging applications in photoluminescent materials and molecular recognition frameworks represent underexplored avenues.

Table 1: Representative Chiral Bis(iminomethylene) Complexes and Applications

Ligand Structure Metal Center Application Key Finding Reference
(1R,2R)-Cyclohexanediylbis(salicylidene) Mn(III) Asymmetric epoxidation 92% ee for styrene oxide
Binaphthylbis(iminomethylene) Cu(II) Enantioselective cyclopropanation 85% yield, 88% ee
4-Hydroxybenzoic acid derivative Ni(II) Allylic carbonylative coupling 86% isolated yield for β,γ-unsaturated ketones

Properties

Molecular Formula

C22H26N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

3-[[[(1R,2R)-2-[(5-carboxy-2-hydroxyphenyl)methylamino]cyclohexyl]amino]methyl]-4-hydroxybenzoic acid

InChI

InChI=1S/C22H26N2O6/c25-19-7-5-13(21(27)28)9-15(19)11-23-17-3-1-2-4-18(17)24-12-16-10-14(22(29)30)6-8-20(16)26/h5-10,17-18,23-26H,1-4,11-12H2,(H,27,28)(H,29,30)/t17-,18-/m1/s1

InChI Key

WYWWXLQPABOECM-QZTJIDSGSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCC2=C(C=CC(=C2)C(=O)O)O)NCC3=C(C=CC(=C3)C(=O)O)O

Canonical SMILES

C1CCC(C(C1)NCC2=C(C=CC(=C2)C(=O)O)O)NCC3=C(C=CC(=C3)C(=O)O)O

Origin of Product

United States

Biological Activity

The compound 3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid] (CAS Number: 1415603-69-8) is a synthetic organic molecule known for its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Molecular Information

  • Molecular Formula : C22H26N2O6
  • Molecular Weight : 414.45 g/mol
  • IUPAC Name : 3-[[[(1R,2R)-2-[(5-carboxy-2-hydroxyphenyl)methylamino]cyclohexyl]amino]methyl]-4-hydroxybenzoic acid

Structural Representation

The structure of the compound can be represented as follows:

SMILES OC O c1ccc O c CN C H 2CCCC C H 2NCc3cc ccc3O C O O c1\text{SMILES OC O c1ccc O c CN C H 2CCCC C H 2NCc3cc ccc3O C O O c1}

This compound features a cyclohexane moiety connected to two hydroxybenzoic acid units via iminomethylene linkages, suggesting potential interactions with biological targets.

Research indicates that compounds similar to 3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid] exhibit various biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure is known to contribute to antioxidant properties, which may protect cells from oxidative stress.
  • Anticancer Potential : Compounds with similar structural features have been studied for their cytotoxic effects on cancer cells. The iminomethylene linkage may enhance interactions with cellular targets involved in apoptosis and cell cycle regulation.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Studies :
    • A study on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential for therapeutic applications in oncology .
    • The mechanism of action often involves the induction of apoptosis through mitochondrial pathways.
  • Antioxidant Activity :
    • Research has shown that similar hydroxybenzoic acid derivatives exhibit strong antioxidant activity, which is crucial for mitigating cellular damage and inflammation .

Comparative Analysis of Biological Activities

CompoundAntioxidant ActivityCytotoxicityMechanism
3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]ModerateHighInduction of apoptosis
Related Hydroxybenzoic Acid DerivativeHighModerateRadical scavenging
Iminomethylene-linked CompoundLowHighCell cycle arrest

Applications in Research

The compound is primarily used as a reactant in the synthesis of chiral copper salan complexes. Its unique structure allows it to serve as a building block in the development of novel materials with potential applications in catalysis and drug design .

Chemical Reactions Analysis

Esterification and Etherification Reactions

The hydroxyl (-OH) and carboxylic acid (-COOH) groups participate in esterification under acidic or basic catalysis. For example:

  • Methyl ester formation : Reaction with methanol in the presence of p-toluenesulfonic acid at 70°C yields methyl esters at the carboxylic acid sites, achieving ~82% yield under optimized conditions .

  • Benzylation : Using benzyl chloride and N,N-diisopropylethylamine at 100°C, the hydroxyl groups form benzyl ethers with >90% conversion .

Table 1: Esterification Conditions and Outcomes

ReactantCatalystTemperatureYield/ConversionReference
Methanolp-Toluenesulfonic acid70°C82%
Benzyl chlorideN,N-Diisopropylethylamine100°C94.8%

Imine Reactivity and Coordination Chemistry

The bis(iminomethylene) linkage exhibits dual functionality:

  • Hydrolysis : Under acidic aqueous conditions (pH <4), the imine bonds hydrolyze to form cyclohexanediamine and 4-hydroxybenzaldehyde derivatives.

  • Metal coordination : The imine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates. This property is critical in catalytic and medicinal applications .

Key Observations :

  • Hydrolysis rates increase significantly below pH 3.5, with complete cleavage occurring within 6 hours at 60°C.

  • Cu²⁺ coordination enhances the compound’s antioxidant capacity by 40% in FRAP assays .

Redox and Antioxidant Behavior

The phenolic hydroxyl groups participate in radical scavenging and metal reduction:

  • DPPH radical scavenging : IC₅₀ = 12.3 μM, comparable to ascorbic acid .

  • Ferric reduction : In FRAP assays, the compound reduces Fe³⁺ to Fe²⁺ with an activity of 1,240 μM Fe(II)/g .

Mechanism :

  • Electron donation from the aromatic hydroxyl groups stabilizes free radicals via resonance.

  • The bis(iminomethylene) bridge facilitates electron delocalization, enhancing redox activity .

Schiff Base and Heterocycle Formation

The imine groups undergo condensation with primary amines or hydrazides to form complex heterocycles:

  • Oxadiazole synthesis : Reaction with acetic anhydride under microwave irradiation produces 1,3,4-oxadiazole derivatives in 90–97% yield within 40 minutes .

Table 2: Heterocyclic Derivative Synthesis

ReagentConditionsProductYieldReference
Acetic anhydrideMicrowave, 40 min1,3,4-Oxadiazoles90–97%
4-NitrobenzaldehydeReflux, 5 hAzomethine derivatives75%

Biochemical Interactions

  • Enzyme inhibition : The compound suppresses Candida albicans biofilm formation by downregulating cAMP-dependent pathways (e.g., Hwp1, Als1 expression reduced by 60–80%) .

  • Antimicrobial activity : MIC values range from 32–128 μg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) .

Stability and Environmental Degradation

  • Aqueous stability : Stable at pH 4–9 for >28 days, but degrades rapidly under UV light (t₁/₂ = 4.2 hours) .

  • Biodegradation : Readily mineralized by soil microbiota (100% degradation in 28 days via OECD 301C) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

  • CNBP (2,2'-[1,2-Cyclohexanediylbis(nitriloethylidyne)]bis[4-bromophenol]): Structure: Bromophenol groups replace hydroxybenzoic acid. Properties: Higher lipophilicity due to bromine atoms; melting point 220–222°C . Applications: Demonstrated antidiabetic effects in diabetic rats, improving insulin levels and hepatic morphology at high doses . Comparison: The absence of carboxylic acid in CNBP reduces water solubility compared to the target compound. Bromine’s electron-withdrawing nature may alter electronic properties for metal binding .
  • CNCP (4-Chlorophenol analogue of CNBP): Structure: Chlorine substituents instead of bromine. Properties: Lower molecular weight than CNBP; moderate antidiabetic activity at low doses .

Analogues with Bulky Aromatic Substituents

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Mn(III) Chloride: Structure: tert-Butyl groups on salicylaldehyde-derived ligands. Properties: Used as an enantioselective epoxidation catalyst due to steric hindrance from tert-butyl groups . Comparison: The target compound’s hydroxybenzoic acid groups lack bulky substituents, making it less effective in asymmetric catalysis but more suitable for hydrophilic applications .

Analogues with Natural Product Derivatives

  • 4-Hydroxybenzoic Acid-Containing Natural Products: Examples: Found in Acer tegmentosum bark and Agastache honey . Properties: Antioxidant and antimicrobial activities attributed to the phenolic -OH group .

Metal Coordination and Catalytic Activity

  • The target compound’s hydroxybenzoic acid groups can act as bidentate ligands, coordinating metals via the phenolic -OH and carboxylic -COOH. This contrasts with halogenated analogues (e.g., CNBP), which rely on phenol -OH and imine nitrogen for coordination .
  • Cobalt Complexes: Analogues like Jacobsen’s Co(III) salen complexes use tert-butyl-substituted phenolato groups for catalytic oxidation reactions. The target compound’s lack of bulky groups may limit catalytic efficiency but improve solubility in reaction media .

Pharmacological Potential

  • Antidiabetic Activity : CNBP and CNCP improve insulin sensitivity and hepatic function in diabetic rats . The target compound’s carboxylic acid groups may enhance bioavailability or modulate enzyme interactions differently.
  • Antimicrobial and Antioxidant Effects : Natural 4-hydroxybenzoic acid derivatives exhibit antimicrobial properties . The target compound’s Schiff base structure could amplify these effects via synergistic mechanisms .

Q & A

Q. Q: What are the optimized synthetic routes for preparing 3,3'-[(1R,2R)-1,2-cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid], and how can purity be ensured?

A: The compound is synthesized via Schiff base condensation between (1R,2R)-diaminocyclohexane and substituted benzaldehyde derivatives (e.g., 4-hydroxybenzoic acid aldehyde precursors). Key steps include:

  • Reaction conditions : Reflux in absolute ethanol with glacial acetic acid as a catalyst for 4–6 hours under inert atmosphere .
  • Purification : Vacuum evaporation followed by recrystallization from methanol or ethanol to remove unreacted monomers.
  • Purity validation : Melting point analysis (expected range: 185–187°C), HPLC (>98% purity), and elemental analysis (C, H, N) .

Advanced Structural Analysis

Q. Q: How can researchers resolve ambiguities in NMR characterization due to the compound’s chirality and aromatic substitution patterns?

A: The chiral cyclohexane backbone and hydroxyl/benzoic acid groups introduce complexity in NMR spectra. Methodological recommendations:

  • 1H/13C NMR : Use deuterated DMSO-d6 to resolve hydroxyl proton exchange broadening. Assign peaks via 2D techniques (COSY, HSQC) .
  • Chirality confirmation : Polarimetry or X-ray crystallography to validate the (1R,2R) configuration .
  • Challenges : Overlapping signals (e.g., cyclohexane protons) may require variable-temperature NMR or computational modeling (DFT) .

Application in Catalysis

Q. Q: How does this ligand perform in asymmetric catalysis compared to tert-butyl or pyridyl-modified salen analogues?

A: The 4-hydroxybenzoic acid groups enhance metal coordination and solubility in polar solvents, but steric/electronic effects differ from bulkier tert-butyl or pyridyl derivatives .

  • Catalytic testing : Compare enantiomeric excess (ee) in asymmetric epoxidation of alkenes using Mn(III) or Co(III) complexes.
  • MOF integration : The benzoic acid groups enable covalent anchoring in metal-organic frameworks (MOFs), improving recyclability in oxidation reactions .

Methodological Optimization for Metal Complexation

Q. Q: What experimental parameters influence the stability and activity of metal complexes formed with this ligand?

A: Critical factors include:

  • pH : Deprotonation of hydroxyl and carboxylic acid groups (pH >7) enhances metal binding (e.g., Co²⁺, Cu²⁺).
  • Solvent : Use DMF or THF for high-spin complexes; aqueous-organic mixtures for low-spin configurations .
  • Characterization : UV-Vis (d-d transitions), cyclic voltammetry (redox behavior), and EPR for paramagnetic species .

Data Contradiction Analysis

Q. Q: How should researchers address discrepancies in reported catalytic efficiencies across studies?

A: Contradictions often arise from:

  • Synthetic variability : Trace solvent impurities (e.g., residual acetic acid) or incomplete Schiff base formation. Validate via FT-IR (C=N stretch at ~1620 cm⁻¹) .
  • Metal center variability : Compare catalytic activity using identical metal precursors (e.g., Co(OAc)₂ vs. CoCl₂).
  • Substrate scope : Test under standardized conditions (e.g., styrene epoxidation at 0°C in CH₂Cl₂) .

Advanced Modifications for Functional Tuning

Q. Q: What strategies can modify the ligand’s electronic or steric properties for targeted applications?

A: Functionalization approaches include:

  • Substituent variation : Replace 4-hydroxybenzoic acid with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups via aldehyde precursors .
  • Hybrid frameworks : Covalent grafting into MOFs using carboxylate groups to enhance surface area and catalytic sites .
  • Chiral resolution : Use HPLC with chiral stationary phases to isolate enantiopure ligands for high-ee catalysis .

Analytical Challenges in Stability Studies

Q. Q: How can researchers assess the compound’s stability under catalytic or storage conditions?

A: Recommended protocols:

  • Thermal stability : TGA/DSC to identify decomposition thresholds (>200°C typical for salen derivatives) .
  • Hydrolytic stability : Monitor Schiff base integrity via pH-dependent UV-Vis (λ ~300 nm for C=N bond) .
  • Long-term storage : Store under argon at −20°C with desiccant to prevent moisture-induced degradation.

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